molecular formula C18H17ClN2O3 B1441908 2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride CAS No. 1354543-09-1

2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride

Cat. No.: B1441908
CAS No.: 1354543-09-1
M. Wt: 344.8 g/mol
InChI Key: ITKSZSGHYAHOAE-UHFFFAOYSA-N
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Description

2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride is a biochemical compound used in various scientific research fields. It is known for its applications in proteomics research and has the molecular formula C18H16N2O3•HCl .

Preparation Methods

The synthesis of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the benzoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it is utilized in proteomics research to study protein interactions and functionsAdditionally, it is used in the industry for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 2-((6-Methoxy-2-methylquinolin-4-yl)amino)benzoic acid hydrochloride stands out due to its unique chemical structure and properties. Similar compounds include other quinoline derivatives and benzoic acid derivatives, which may have different functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the quinoline and benzoic acid moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3.ClH/c1-11-9-17(14-10-12(23-2)7-8-16(14)19-11)20-15-6-4-3-5-13(15)18(21)22;/h3-10H,1-2H3,(H,19,20)(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKSZSGHYAHOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC=C3C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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